NCI 60-Cell-Line Antiproliferative Activity: 4b (4-Chlorophenyl) vs. Imatinib and 5-Fluorouracil
The N-(2,6-dimethylphenyl) derivative of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (compound 4b) was evaluated alongside its 4-fluoro, 4-bromo, 4-methyl, 2-chloro, and 4-methoxy congeners in the NCI 60-cell-line panel. Compound 4b produced the highest percent growth inhibitions (%GI) against HT29 colon cancer (80.99%), LOX IMVI melanoma (75.05%), RPMI-8226 leukemia (63.25%), and M14 melanoma (62.19%). It surpassed imatinib in the same assay and showed a potency profile comparable to 5-fluorouracil [1]. In a parallel study, the N-(2-methoxyphenyl) analogue 4b (bearing the same 4-chlorophenyl-oxadiazole-2-amine core) achieved a mean growth percent of 45.20 across ~47 sensitive cell lines with standout %GIs of 109.62 (HL-60TB), 105.90 (MDA-MB-435), and 91.94 (OVCAR-3), outperforming imatinib and approaching 5-FU [2]. The 4-chlorophenyl substitution is thus not a passive bystander but a decisive driver of broad-spectrum cytotoxicity.
| Evidence Dimension | Percent growth inhibition (%GI) in NCI 60-cell-line panel |
|---|---|
| Target Compound Data | 4b (N-(2,6-dimethylphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine): HT29 = 80.99%, LOX IMVI = 75.05%, RPMI-8226 = 63.25%, M14 = 62.19% |
| Comparator Or Baseline | Imatinib (standard drug, same panel): lower %GI than 4b; 5-FU: comparable %GI |
| Quantified Difference | 4b > imatinib; 4b ≈ 5-FU (no statistical difference reported) |
| Conditions | NCI US protocol, sulforhodamine B assay, 48 h exposure, 60 human cancer cell lines |
Why This Matters
Procurement of the 4-chlorophenyl-containing core ensures access to the substitution pattern that consistently yielded the most potent antiproliferative agent in two independent NCI 60-cell-line campaigns, reducing the risk of synthesizing less active analogues.
- [1] Ahsan, M.J. et al. Synthesis, Cytotoxic Evaluation, and Molecular Docking Studies of New Oxadiazole Analogues. Letters in Organic Chemistry 15(1) (2018). View Source
- [2] Ahsan, M.J. et al. Synthesis and biological potentials of some new 1,3,4-oxadiazole analogues. Medicinal Chemistry Research 27, 864–883 (2018). View Source
